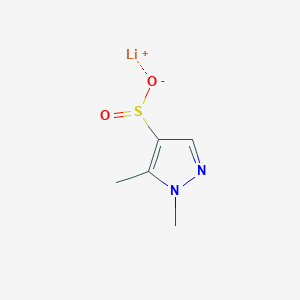

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C5H8N2O2S.Li. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in research and industrial applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethylpyrazole with sulfur dioxide and lithium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: 1,5-dimethylpyrazole is reacted with sulfur dioxide in the presence of a base to form the corresponding sulfinate intermediate.

Step 2: The intermediate is then treated with lithium hydroxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to facilitate the formation of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonate derivatives.

Reduction: It can be reduced to form sulfide derivatives.

Substitution: The compound can undergo substitution reactions where the sulfinate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used to replace the sulfinate group under appropriate conditions.

Major Products Formed

Oxidation: Sulfonate derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

Synthesis Methods

The synthesis of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with sulfur dioxide in the presence of a lithium base. The reaction conditions are carefully controlled to ensure high yield and purity. The general synthesis pathway can be summarized as follows:

- Formation of Sulfinate : Reacting 1,5-dimethyl-1H-pyrazole with sulfur dioxide.

- Neutralization : Using lithium hydroxide or lithium carbonate to neutralize the sulfonic acid intermediate.

Chemical Properties

this compound exhibits various chemical reactions:

- Oxidation : Can be oxidized to form sulfonate derivatives.

- Reduction : Can be reduced to yield sulfide derivatives.

- Substitution : The pyrazole ring can undergo substitution reactions with electrophiles.

Chemistry

This compound is utilized as a reagent in organic synthesis and catalysis. Its ability to form complexes with metal ions enhances its utility in various chemical reactions.

Biology

Recent studies have investigated the biological activities of this compound. It has shown potential antimicrobial and anti-inflammatory properties, making it a candidate for further research in medicinal chemistry.

Medicine

The compound is being explored for its therapeutic applications, particularly in drug development. Its unique structural features may contribute to the design of new pharmaceuticals targeting specific diseases.

Case Study 1: Antimicrobial Activity

A study evaluated the antibacterial efficacy of this compound against multidrug-resistant pathogens. The compound demonstrated significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics.

Case Study 2: Antitumor Activity

In another investigation, palladium(II) complexes formed with sulfanyl pyrazoles exhibited cytotoxic effects against cancer cell lines. The presence of this compound enhanced the anticancer activity of these complexes compared to standard treatments like cisplatin.

Data Tables

| Application Area | Key Findings |

|---|---|

| Chemistry | Used as a reagent in organic synthesis; forms complexes with metal ions. |

| Biology | Exhibits antimicrobial properties against MRSA; potential anti-inflammatory effects. |

| Medicine | Explored for therapeutic applications in drug development; promising results in cytotoxicity studies. |

Mecanismo De Acción

The mechanism of action of lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form complexes with metal ions, which can influence its reactivity and stability. The exact molecular targets and pathways involved in its action are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

- Lithium;1,3-dimethylpyrazole-4-sulfinate

- Lithium;1,5-dimethylpyrazole-3-sulfinate

- Lithium;1,5-dimethylpyrazole-4-sulfonate

Uniqueness

lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

Lithium(1+) ion 1,5-dimethyl-1H-pyrazole-4-sulfinate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and applications based on current literature.

Synthesis and Structural Characteristics

Lithium salts of pyrazole derivatives have been synthesized through various methods, often involving the introduction of sulfonate groups to enhance biological activity. The structural characteristics of this compound can be confirmed through techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). The presence of the sulfonate moiety is crucial for its bioactivity, as it can influence solubility and interaction with biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activities:

- Antifungal Activity : Studies have shown that pyrazolecarbamide derivatives bearing sulfonate fragments possess notable antifungal properties against pathogens such as Rhizoctonia solani, with effective concentrations (EC50) lower than commercial fungicides like hymexazol .

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

Antiviral Effects

The compound also shows potential antiviral effects. In vitro studies suggest that derivatives containing the pyrazole framework can protect against viral infections, indicating a broad spectrum of biological activity .

Table 1: Biological Activity Summary

The biological activity of this compound is attributed to its ability to interact with cellular components:

- Cell Membrane Interaction : The sulfonate group increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and exert antimicrobial effects .

- Enzyme Inhibition : Some studies suggest that pyrazole derivatives may act as enzyme inhibitors, disrupting metabolic pathways in pathogens .

Propiedades

IUPAC Name |

lithium;1,5-dimethylpyrazole-4-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S.Li/c1-4-5(10(8)9)3-6-7(4)2;/h3H,1-2H3,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDKDJMDRGYVVMR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(C=NN1C)S(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7LiN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.